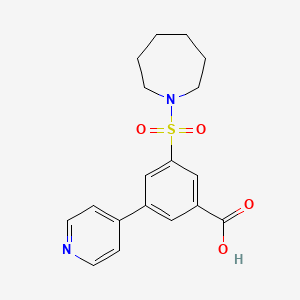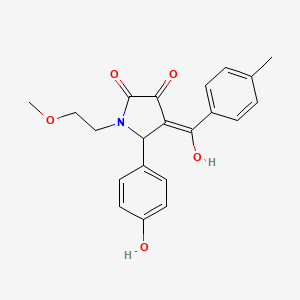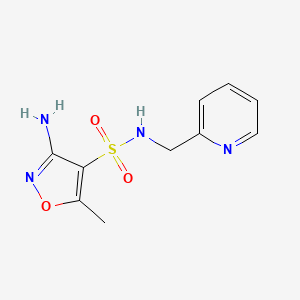![molecular formula C17H21ClN2O3S B5298742 N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM is a sulfamide derivative that has been shown to exhibit promising anticancer properties.
Mechanism of Action
The exact mechanism of action of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide is not fully understood. However, it has been suggested that N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can alter the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide in lab experiments is its potent anticancer properties. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide in lab experiments is its relatively high toxicity. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can cause significant damage to normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide. One of the areas of focus is the development of new drug delivery systems that can enhance the efficacy and reduce the toxicity of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide. Another area of focus is the identification of new targets for N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, which can lead to the development of new anticancer drugs with improved efficacy and safety profiles. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, which can provide valuable insights into its therapeutic potential.
Conclusion:
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit potent anticancer properties and has the potential to be developed into new anticancer drugs. Further research is needed to fully understand the mechanism of action of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide and to develop new drug delivery systems that can enhance its efficacy and reduce its toxicity.
Synthesis Methods
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of N-benzyl-N-methylamine with 2-chlorophenol in the presence of a base to form N-benzyl-N-(2-hydroxyphenyl)methylamine. This intermediate product is then reacted with 3-chloropropylsulfamide in the presence of a catalyst to form N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide.
Scientific Research Applications
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
1-[3-[benzylsulfamoyl(methyl)amino]propoxy]-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(12-7-13-23-17-11-6-5-10-16(17)18)24(21,22)19-14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBKNXKNBSYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-({1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5298728.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)